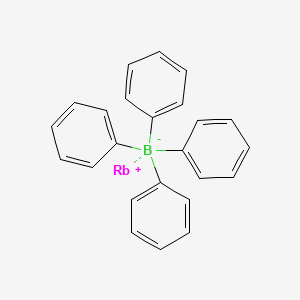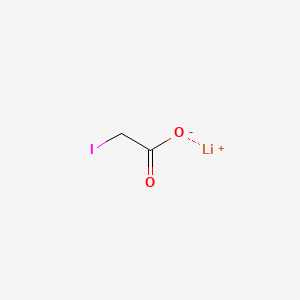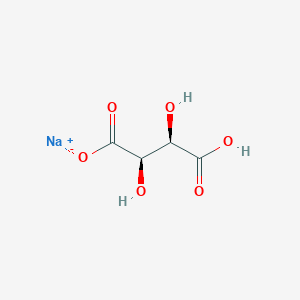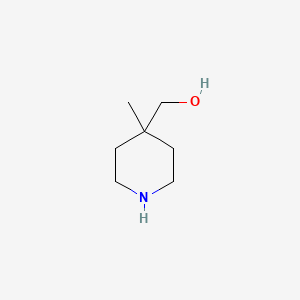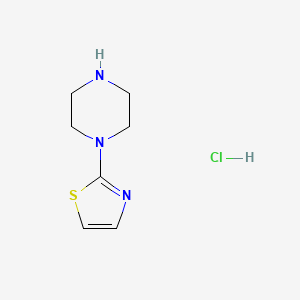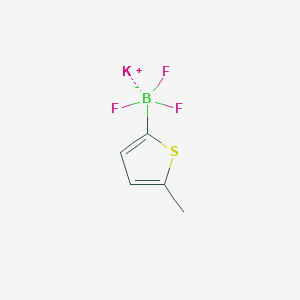
5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯
描述
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C10H7BrN2O3 and its molecular weight is 283.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”已被发现具有显著的抗癌特性 . 它属于1,6-萘啶类,这类化合物因其抗癌活性而被广泛研究。 这些化合物对不同的癌细胞系显示出良好的效果 .
抗HIV活性
1,6-萘啶类,即我们的化合物所属的家族,已证明具有抗HIV活性 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”有可能用于开发新的抗HIV药物。
抗菌活性
该化合物已显示出抗菌特性. 这使其成为开发新型抗菌剂的潜在候选者,这对对抗耐药菌株至关重要。
镇痛活性
1,6-萘啶类已被发现具有镇痛(缓解疼痛)特性 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”可用于开发新型镇痛药物。
抗炎活性
“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”已显示出抗炎活性. 这使其成为开发新型抗炎药物的潜在候选者,可用于治疗关节炎和其他炎性疾病。
抗氧化活性
1,6-萘啶类已被发现具有抗氧化特性 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”可用于开发新型抗氧化药物,有助于保护人体细胞免受损伤。
神经系统疾病
该化合物用于开发治疗各种神经系统疾病的药物. 这表明它有可能用于治疗阿尔茨海默病、帕金森病和其他神经系统疾病。
工业应用
萘啶类化合物通常广泛用于工业领域 . 这表明“5-溴-8-羟基-1,6-萘啶-7-羧酸甲酯”可能在各个行业都有潜在的应用。
作用机制
Target of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a pharmacologically active compound It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with various targets to exert their effects . The exact interaction of Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the wide range of biological activities associated with 1,6-naphthyridines , it can be inferred that multiple pathways might be affected, leading to downstream effects
Result of Action
Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate has demonstrated various biological properties, such as antimicrobial, anticancer, and anti-inflammatory activity. It is used in drug development for various neurological disorders, cancer, and inflammation. The specific molecular and cellular effects of the compound’s action are subjects of ongoing research.
属性
IUPAC Name |
methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOXNRPYVCORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625028 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
410544-37-5 | |
| Record name | Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


